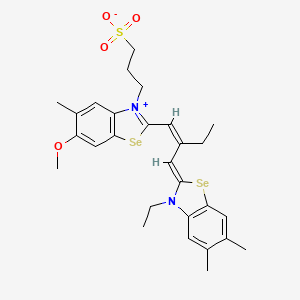
Oxythiamine nonyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxythiamine nonyl disulfide is a chemical compound with the molecular formula C21H35N3O3S2. It is a derivative of oxythiamine, which is an analogue of thiamine (vitamin B1). The compound contains a disulfide bond, which is a key feature in its chemical structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxythiamine nonyl disulfide typically involves the reaction of oxythiamine with nonyl disulfide under specific conditions. One method involves the use of a disulfide exchange reaction, where oxythiamine reacts with nonyl disulfide in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale disulfide exchange reactions. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxythiamine nonyl disulfide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Thiols, amines.
Major Products Formed
The major products formed from these reactions include thiols, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Oxythiamine nonyl disulfide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of oxythiamine nonyl disulfide involves its interaction with thiamine-dependent enzymes. By inhibiting these enzymes, the compound disrupts the nonoxidative synthesis of ribose, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxythiamine nonyl disulfide include:
Oxythiamine: A thiamine analogue that also inhibits thiamine-dependent enzymes.
Nonyl disulfide: A compound containing a disulfide bond, used in various chemical reactions.
Thiamine disulfide: Another thiamine derivative with a disulfide bond.
Uniqueness
This compound is unique due to its specific combination of oxythiamine and nonyl disulfide, which imparts distinct chemical and biological properties. Its ability to inhibit thiamine-dependent enzymes and induce cell cycle arrest makes it a valuable compound in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
84714-61-4 |
|---|---|
Fórmula molecular |
C21H35N3O3S2 |
Peso molecular |
441.7 g/mol |
Nombre IUPAC |
N-[(Z)-5-hydroxy-3-(nonyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C21H35N3O3S2/c1-4-5-6-7-8-9-10-13-28-29-20(11-12-25)17(2)24(16-26)15-19-14-22-18(3)23-21(19)27/h14,16,25H,4-13,15H2,1-3H3,(H,22,23,27)/b20-17- |
Clave InChI |
FPYBYKICEMOBDQ-JZJYNLBNSA-N |
SMILES isomérico |
CCCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |
SMILES canónico |
CCCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





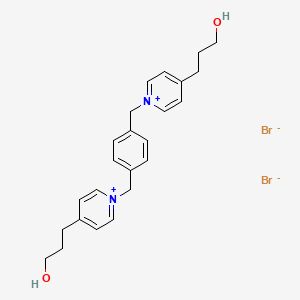
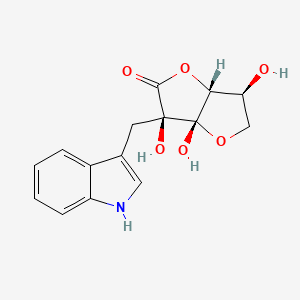
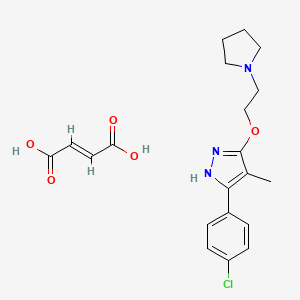
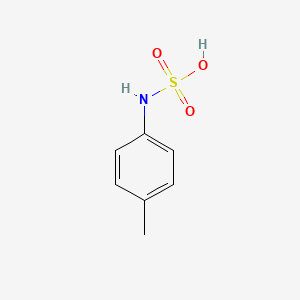
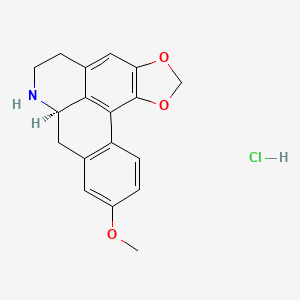
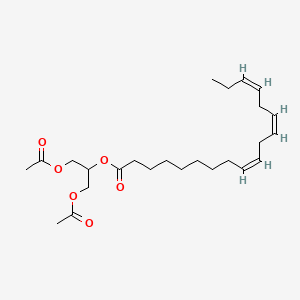

![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)


